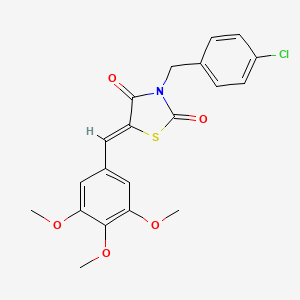![molecular formula C17H15BrN2O4S B3678644 methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B3678644.png)
methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate
Descripción general
Descripción
Methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate, also known as BMB, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BMB is a synthetic compound that is used in the study of biological processes and has shown promising results in various laboratory experiments.
Mecanismo De Acción
The mechanism of action of methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate involves the inhibition of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the replication of various viruses, including HIV and hepatitis C virus. Additionally, this compound has been shown to reduce inflammation and pain in various animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for use in laboratory experiments. It is a relatively new compound, and its safety profile has not been fully established. Additionally, this compound has limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate. One potential application is in the development of new anti-inflammatory and anti-tumor drugs. This compound could also be used as a fluorescent probe for the detection of biological molecules in living cells. Additionally, further studies are needed to establish the safety profile of this compound and to determine its potential side effects.
In conclusion, this compound is a synthetic compound that has shown promising results in various laboratory experiments. It has potential applications in the study of biological processes and could be used in the development of new drugs. However, further studies are needed to fully understand the safety profile and potential side effects of this compound.
Aplicaciones Científicas De Investigación
Methyl 4-({[(5-bromo-2-methoxybenzoyl)amino]carbonothioyl}amino)benzoate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. This compound has also been used as a fluorescent probe for the detection of biological molecules such as proteins and nucleic acids.
Propiedades
IUPAC Name |
methyl 4-[(5-bromo-2-methoxybenzoyl)carbamothioylamino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrN2O4S/c1-23-14-8-5-11(18)9-13(14)15(21)20-17(25)19-12-6-3-10(4-7-12)16(22)24-2/h3-9H,1-2H3,(H2,19,20,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFCBLNIDMDVIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3-methylphenoxy)-N-[2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]acetamide](/img/structure/B3678561.png)
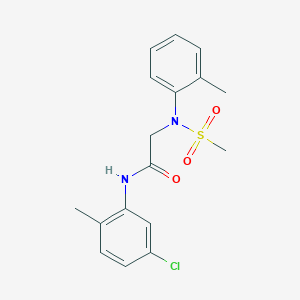
![4-{[N-(3,5-dichlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B3678567.png)

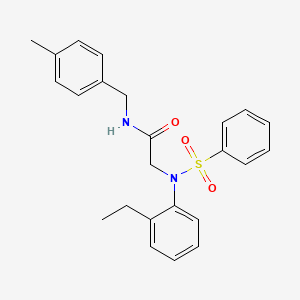
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3678580.png)
![2-{[N-(3-methoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoic acid](/img/structure/B3678593.png)
![3-bromo-4-ethoxy-N-{[(4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3678608.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(2-methoxy-5-methylphenyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B3678611.png)
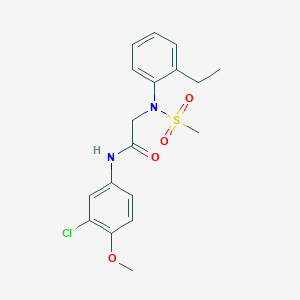

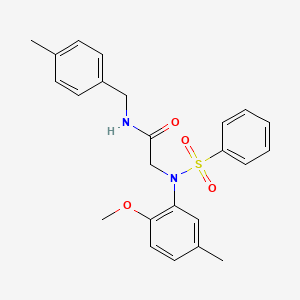
![3,4,5-triethoxy-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B3678645.png)
